molecular formula C15H15N3OS B276399 N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine

N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine

Cat. No. B276399
M. Wt: 285.4 g/mol
InChI Key: DSMLOSXCXPRTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine, also known as DMTCP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTCP belongs to the class of thienopyrimidine derivatives and has been found to exhibit promising biological activities that make it a potential candidate for the development of new drugs.

Scientific Research Applications

N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Mechanism Of Action

The exact mechanism of action of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and neurodegeneration. N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis. In addition, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular oxidative stress.
Biochemical and Physiological Effects:
N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been found to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and neuroprotective activities. In cancer cells, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been shown to induce cell cycle arrest and apoptosis by inhibiting topoisomerase II activity. In addition, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. Furthermore, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine has been shown to reduce oxidative stress and prevent neuronal cell death by activating the Nrf2/ARE pathway.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine is its potent biological activity, which makes it a potential candidate for the development of new drugs. In addition, the synthesis of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the research and development of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies are needed to elucidate the exact mechanism of action of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine and identify its molecular targets. Furthermore, the potential of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases, should be explored. Finally, the development of new analogs of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine with improved biological activity and pharmacokinetic properties could lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine is a novel chemical compound that exhibits promising biological activities, including antitumor, anti-inflammatory, and neuroprotective activities. The synthesis of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine is relatively simple, and it has the potential to be developed into new drugs for the treatment of various diseases. However, further studies are needed to optimize its pharmacokinetic properties and elucidate its exact mechanism of action. The development of new analogs of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine involves a multi-step process starting from commercially available starting materials. The first step involves the condensation of 3-methoxyaniline with ethyl 2,3-dimethylthiophene-4-carboxylate in the presence of a base to form the intermediate compound. This intermediate compound is then subjected to a series of reactions, including cyclization, deprotection, and coupling, to yield the final product, N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine. The overall yield of the synthesis process is around 40%.

properties

Product Name

N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(3-methoxyphenyl)amine

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H15N3OS/c1-9-10(2)20-15-13(9)14(16-8-17-15)18-11-5-4-6-12(7-11)19-3/h4-8H,1-3H3,(H,16,17,18)

InChI Key

DSMLOSXCXPRTPU-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC(=CC=C3)OC)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC(=CC=C3)OC)C

Origin of Product

United States

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